4-Chloro-1,2-dihydropyridazine-3,6-dione 4-Chloro-1,2-dihydropyridazine-3,6-dione
Brand Name: Vulcanchem
CAS No.: 5397-64-8
VCID: VC3704228
InChI: InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)
SMILES: C1=C(C(=O)NNC1=O)Cl
Molecular Formula: C4H3ClN2O2
Molecular Weight: 146.53 g/mol

4-Chloro-1,2-dihydropyridazine-3,6-dione

CAS No.: 5397-64-8

Cat. No.: VC3704228

Molecular Formula: C4H3ClN2O2

Molecular Weight: 146.53 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1,2-dihydropyridazine-3,6-dione - 5397-64-8

Specification

CAS No. 5397-64-8
Molecular Formula C4H3ClN2O2
Molecular Weight 146.53 g/mol
IUPAC Name 4-chloro-1,2-dihydropyridazine-3,6-dione
Standard InChI InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)
Standard InChI Key WNPMDHKYJTZOFF-UHFFFAOYSA-N
SMILES C1=C(C(=O)NNC1=O)Cl
Canonical SMILES C1=C(C(=O)NNC1=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

4-Chloro-1,2-dihydropyridazine-3,6-dione, also known as 4-Chloropyridazine-3,6-diol, is a chlorinated heterocyclic compound with multiple functional groups. It possesses a distinctive six-membered ring structure with adjacent nitrogen atoms forming the pyridazine core, substituted with a chlorine atom at the 4-position and carbonyl groups at positions 3 and 6.

ParameterValue
CAS Number5397-64-8
Molecular FormulaC₄H₃ClN₂O₂
Molecular Weight146.53 g/mol
Exact Mass145.988312
IUPAC Name4-chloro-1,2-dihydropyridazine-3,6-dione

The compound features a planar aromatic structure with a chlorine substituent that significantly influences its reactivity and physical properties .

Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • 4-Chloropyridazine-3,6-diol

  • 3,6-Pyridazinedione, 4-chloro-1,2-dihydro-

  • 4-Chloro-1,2-dihydro-3,6-pyridazinedione

  • 4-chloro-1,2-dihydro-pyridazine-3,6-dione

  • Chlormaleinsaeurehydrazid

  • 3,6-DIHYDROXY-4-CHLOROPYRIDAZINE

  • 4-Chlor-3,6-dioxo-1,2,3,6-tetrahydro-pyridazin

Structural Identifiers

For computational chemistry and database searching, the following structural identifiers are essential:

Identifier TypeValue
SMILESC1=C(C(=O)NNC1=O)Cl
InChIInChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)
InChIKeyWNPMDHKYJTZOFF-UHFFFAOYSA-N

These identifiers provide unique representations of the compound's structure, facilitating its identification in chemical databases and computational studies .

Physical and Chemical Properties

Physical Properties

4-Chloro-1,2-dihydropyridazine-3,6-dione presents as a solid substance with the following physical characteristics:

PropertyValue
Density1.6±0.1 g/cm³
Physical StateSolid
Index of Refraction1.587
LogP-0.65
Polar Surface Area (PSA)66.24000
Storage ConditionsRoom temperature

The negative LogP value indicates that the compound has greater solubility in water than in octanol, suggesting hydrophilic characteristics. This property is important for solubility considerations in various solvents during experimental procedures .

Spectroscopic and Analytical Characteristics

The compound can be characterized through various spectroscopic and analytical techniques. Collision cross-section (CCS) data provides valuable information for mass spectrometry-based identification and characterization:

Adductm/zPredicted CCS (Ų)
[M+H]⁺146.99559121.8
[M+Na]⁺168.97753135.9
[M+NH₄]⁺164.02213129.0
[M+K]⁺184.95147130.5
[M-H]⁻144.98103121.2
[M+Na-2H]⁻166.96298128.2
[M]⁺145.98776123.6
[M]⁻145.98886123.6

This collision cross-section data is particularly useful for ion mobility mass spectrometry analyses, enabling accurate identification of the compound in complex mixtures .

Synthetic Applications and Utilization

Role in Chemical Synthesis

SupplierCatalog NumberPackage SizePurity
Aladdin ScientificALA-C193825-250mg250 mg≥97%
Combi-BlocksQP-32031g95%
AmbeedA125689-250MG250 mg97%
Fluorochem10-F2332941gNot specified

The compound is primarily marketed for research purposes, specifically targeting professional research laboratories and industrial applications .

Structural Relationships and Analogues

Structural Family

4-Chloro-1,2-dihydropyridazine-3,6-dione belongs to the pyridazine structural family, which comprises six-membered heterocyclic compounds containing two adjacent nitrogen atoms. Within this family, it is specifically a chlorinated pyridazinedione derivative.

A structurally related compound is 5-Chloro-1-methyl-1,2-dihydropyridazine-3,6-dione (CAS: 6794-34-9), which differs by the position of the chlorine substituent (5-position instead of 4-position) and the presence of a methyl group on one of the nitrogen atoms. This related compound has a molecular formula of C₅H₅ClN₂O₂ and a molecular weight of 160.56 g/mol .

Another analog in the same chemical family is 4-Bromo-1,2-dihydropyridazine-3,6-dione (CAS: 15456-86-7), which contains a bromine atom instead of chlorine at the 4-position.

Identification in Analytical Contexts

Chromatographic and Spectroscopic Identification

The compound can be identified and quantified using various analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is commonly employed for the analysis of heterocyclic compounds like 4-Chloro-1,2-dihydropyridazine-3,6-dione.

Mass spectrometry analysis would typically show characteristic fragmentation patterns, including:

  • Molecular ion peak at m/z ≈ 146

  • Fragment ions corresponding to the loss of chlorine and other structural features

  • Isotope pattern characteristic of chlorine-containing compounds (showing the distinctive M+2 peak at approximately one-third the intensity of the molecular ion due to the presence of ³⁷Cl isotope)

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